Sodium benzoate, analytical standard

Description

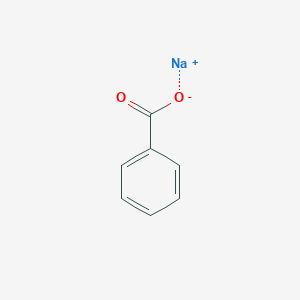

Structure

3D Structure of Parent

Propriétés

Key on ui mechanism of action |

DJ-1 (PARK7) is a neuroprotective protein that protects cells from oxidative stress. Accordingly, loss-of-function DJ-1 mutations have been linked with a familial form of early onset Parkinson disease. Mechanisms by which DJ-1 level could be enriched in the CNS are poorly understood. Recently we have discovered anti-inflammatory activity of sodium benzoate (NaB), a metabolite of cinnamon and a widely-used food additive. Here we delineate that NaB is also capable of increasing the level of DJ-1 in primary mouse and human astrocytes and human neurons highlighting another novel neuroprotective effect of this compound. Reversal of DJ-1-inducing effect of NaB by mevalonate, farnesyl phosphate, but not cholesterol and ubiquinone, suggests that depletion of intermediates, but not end products, of the mevalonate pathway is involved in the induction of DJ-1 by NaB. Accordingly, either an inhibitor of p21(ras) farnesyl protein transferase (FPTI) or a dominant-negative mutant of p21(ras) alone was also able to increase the expression of DJ-1 in astrocytes suggesting an involvement of p21(ras) in DJ-1 expression. However, an inhibitor of geranyl geranyl transferase (GGTI) and a dominant-negative mutant of p21(rac) had no effect on the expression of DJ-1, indicating the specificity of the effect. Similarly lipopolysaccharide (LPS), an activator of small G proteins, also inhibited the expression of DJ-1, and NaB and FPTI, but not GGTI, abrogated LPS-mediated inhibition. Together, these results suggest that NaB upregulates DJ-1 via modulation of mevalonate metabolites and that p21(ras), but not p21(rac), is involved in the regulation of DJ-1. This study underlines the importance of cinnamon, a widely-used food spice and flavoring material, and its metabolite sodium benzoate (NaB), a widely-used food preservative and a FDA-approved drug against urea cycle disorders in humans, in increasing the levels of neurotrophic factors [e.g., brain-derived neurotrophic factor (BDNF) and neurotrophin-3 (NT-3)] in the CNS. NaB, but not sodium formate (NaFO), dose-dependently induced the expression of BDNF and NT-3 in primary human neurons and astrocytes. Interestingly, oral administration of ground cinnamon increased the level of NaB in serum and brain and upregulated the levels of these neurotrophic factors in vivo in mouse CNS. Accordingly, oral feeding of NaB, but not NaFO, also increased the level of these neurotrophic factors in vivo in the CNS of mice. NaB induced the activation of protein kinase A (PKA), but not protein kinase C (PKC), and H-89, an inhibitor of PKA, abrogated NaB-induced increase in neurotrophic factors. Furthermore, activation of cAMP response element binding (CREB) protein, but not NF-kappaB, by NaB, abrogation of NaB-induced expression of neurotrophic factors by siRNA knockdown of CREB and the recruitment of CREB and CREB-binding protein to the BDNF promoter by NaB suggest that NaB exerts its neurotrophic effect through the activation of CREB. Accordingly, cinnamon feeding also increased the activity of PKA and the level of phospho-CREB in vivo in the CNS. These results highlight a novel neutrophic property of cinnamon and its metabolite NaB via PKA - CREB pathway, which may be of benefit for various neurodegenerative disorders. |

|---|---|

Numéro CAS |

532-32-1 |

Formule moléculaire |

C7H6NaO2 |

Poids moléculaire |

145.11 g/mol |

Nom IUPAC |

sodium benzoate |

InChI |

InChI=1S/C7H6O2.Na/c8-7(9)6-4-2-1-3-5-6;/h1-5H,(H,8,9); |

Clé InChI |

UJTIFEVFUCJMKZ-UHFFFAOYSA-N |

SMILES isomérique |

C1=CC=C(C=C1)C(=O)[O-].[Na+] |

SMILES canonique |

C1=CC=C(C=C1)C(=O)O.[Na] |

Point d'ébullition |

>450 °C to <475 °C, decomposes with no boiling (OECD Guideline 103 (Boiling point/boiling range)) |

Color/Form |

White, granules or crystalline powder Colorless crystalline powde |

Densité |

1.50 g/cu cm (OECD Guideline 109 (Density of Liquids and Solids)) Relative density (water = 1): 1.44 |

Point d'éclair |

100 °C (>212 °F) >100Â °C |

melting_point |

for benzoic acidMelting range of benzoic acid isolated by acidification and not recrystallised 121,5 °C to 123,5 °C, after drying in a sulphuric acid desiccator 436 °C (OECD Guideline 102 (Melting point / Melting Range)) >300Â °C |

Autres numéros CAS |

532-32-1 |

Description physique |

Dry Powder; Liquid; Pellets or Large Crystals; Dry Powder, Pellets or Large Crystals A white, almost odourless, crystalline powder or granules White odorless solid; [Merck Index] Hygroscopic; [ICSC] White powder; [MSDSonline] WHITE HYGROSCOPIC CRYSTALLINE POWDER OR GRANULES |

Pictogrammes |

Irritant |

Durée de conservation |

Stable under recommended storage conditions. |

Solubilité |

Freely soluble in water, sparingly soluble in ethanol In water, 556 g/L (temperature and pH not reported) 1 g dissolves in 1.8 mL water, 1.4 mL boiling water, about 75 mL alcohol, 50 mL mixture of 47.5 mL alcohol and 3.7 mL water Solubility in water, g/100ml at 20Â °C: 63 |

Synonymes |

Antimol; Benzoate of Soda; E 211; E 221; E 221 (nucleating agent); Fuminaru; Purox S; Sobenate |

Pression de vapeur |

2.9X10-12 mm Hg at 25 °C (est) |

Origine du produit |

United States |

Ii. Mechanisms of Action at the Cellular and Molecular Levels

Microbial Inhibition Mechanisms

The primary mode of action for sodium benzoate (B1203000) as a preservative involves the disruption of multiple crucial cellular functions in microorganisms, ultimately leading to the cessation of growth and proliferation. patsnap.comnumberanalytics.com This multifaceted attack ensures its effectiveness against a broad spectrum of spoilage organisms, including yeasts, molds, and some bacteria. essfeed.com

The antimicrobial activity of sodium benzoate is intrinsically linked to the pH of the surrounding medium. core.ac.uk The active antimicrobial agent is not the benzoate ion, but the undissociated benzoic acid molecule. justlonghealth.com Sodium benzoate, the salt of benzoic acid, converts to its active acid form in acidic conditions, typically with a pH below 4.5. patsnap.com The pKa of benzoic acid, the pH at which 50% of the acid is in its undissociated form, is approximately 4.2. core.ac.ukmdpi.com

Undissociated benzoic acid is lipophilic (fat-soluble), a characteristic that allows it to easily permeate the phospholipid bilayer of microbial cell membranes. numberanalytics.comjustlonghealth.com In contrast, the charged benzoate ion cannot readily cross this lipid barrier. Therefore, the preservative is most effective in acidic foods and beverages where a significant portion of the compound exists as undissociated benzoic acid. essfeed.com

Once inside the microbial cell, where the pH is typically near neutral (around 7), the benzoic acid molecule dissociates, releasing a proton (H+) and a benzoate ion. mdpi.com This process leads to the acidification of the cell's internal environment, a key factor in its inhibitory effects. patsnap.commdpi.com

| pH of Medium | Percentage of Undissociated Benzoic Acid (Approximate) | Antimicrobial Efficacy |

|---|---|---|

| 2.5 | 98.0% | Very High |

| 3.5 | 83.3% | High |

| 4.2 (pKa) | 50.0% | Moderate |

| 5.0 | 13.6% | Low |

| 6.0 | 1.5% | Very Low |

Upon entering the microbial cell and acidifying the cytoplasm, benzoic acid exerts a profound disruptive effect on the organism's metabolism. essfeed.com

A primary target of benzoic acid's inhibitory action is the modulation of key intracellular enzymes essential for metabolism. One of the most significantly affected enzymes is phosphofructokinase (PFK). nih.govchemicalbook.comnih.gov PFK is a critical regulatory enzyme in the glycolytic pathway, responsible for catalyzing the conversion of fructose-6-phosphate (B1210287) to fructose-1,6-bisphosphate. scbt.com By inhibiting PFK, benzoic acid severely curtails the anaerobic fermentation of glucose, a primary energy-yielding process for many yeasts and bacteria. chemicalbook.comnih.govwikipedia.org This inhibition leads to an accumulation of hexose (B10828440) monophosphates and a decrease in intermediates further down the glycolytic pathway. nih.gov

Another key enzyme inhibited by benzoic acid is succinate (B1194679) dehydrogenase (SDH). patsnap.com SDH, also known as mitochondrial complex II, is a crucial component of both the tricarboxylic acid (TCA) cycle and the electron transport chain. nih.govnih.gov Its inhibition disrupts the oxidation of succinate to fumarate, hindering the cell's central metabolic hub for energy production. nih.gov

The inhibition of enzymes like phosphofructokinase and succinate dehydrogenase directly impacts the microorganism's ability to generate adenosine (B11128) triphosphate (ATP), the cell's primary energy currency. patsnap.comnih.gov The sharp decrease in glycolysis following PFK inhibition halts a major source of ATP production. chemicalbook.comucl.ac.uk

Furthermore, the disruption of the TCA cycle through SDH inhibition cripples the cell's capacity for aerobic respiration. patsnap.commdpi.com The acidification of the intracellular environment also generally hampers the activity of various respiratory enzyme systems and can prevent the condensation reaction of acetyl-CoA, further disrupting the TCA cycle and energy generation. justlonghealth.commdpi.com This metabolic strangulation effectively starves the cell of the energy required for maintenance, growth, and reproduction. patsnap.com

Beyond its role in facilitating entry into the cell, benzoic acid also directly affects the structural integrity and function of the microbial cell membrane. patsnap.comnumberanalytics.com It can interfere with the membrane's permeability, disrupting the transport of essential molecules like amino acids into the cell. justlonghealth.com This interference can lead to the leakage of vital ions and other small molecules out of the cell, upsetting the delicate internal environment and contributing to cell death. patsnap.com Some studies indicate that sodium benzoate can alter the ordered structure of the cell membrane, leading to functional disarray and destructive breakdown of the cell. core.ac.ukjustlonghealth.com

Evidence also suggests that benzoic acid can interfere with the synthesis of proteins within microbial cells. patsnap.comnumberanalytics.com Proteins are fundamental to all cellular functions, including enzymatic activity, structural support, transport, and replication. By disrupting the complex machinery of protein synthesis, benzoic acid further limits the microorganism's ability to grow, repair cellular damage, and multiply. patsnap.com

| Mechanism | Target | Effect | References |

|---|---|---|---|

| pH-Dependent Permeation | Microbial Cell Membrane | Undissociated benzoic acid penetrates the cell due to its lipophilic nature, favored by low external pH. | patsnap.com, mdpi.com, justlonghealth.com, core.ac.uk |

| Enzyme Inhibition | Phosphofructokinase (PFK) | Inhibits glycolysis, sharply decreasing anaerobic fermentation of glucose and ATP production. | nih.gov, chemicalbook.com, ucl.ac.uk, nih.gov |

| Enzyme Inhibition | Succinate Dehydrogenase (SDH) | Disrupts the Tricarboxylic Acid (TCA) Cycle and electron transport chain. | patsnap.com, nih.gov, nih.gov |

| Membrane Disruption | Microbial Cell Membrane | Alters permeability, leading to leakage of essential ions and molecules. | patsnap.com, numberanalytics.com, justlonghealth.com |

| Protein Synthesis Inhibition | Ribosomes / Synthetic Pathways | Limits the microorganism's ability to grow and multiply by halting protein production. | patsnap.com, numberanalytics.com |

Differential Efficacy Across Microbial Species (e.g., Yeasts, Molds, Gram-Negative and Gram-Positive Bacteria)

The antimicrobial efficacy of sodium benzoate is not uniform across all microbial species. Its activity is largely dependent on the type of microorganism, with significant variations observed between yeasts, molds, and bacteria. Generally, sodium benzoate is more effective against yeasts and molds than bacteria. researchgate.netresearchgate.net

The compound's primary mechanism involves the undissociated form, benzoic acid, which is lipophilic and can penetrate the microbial cell membrane. psu.ac.thcabidigitallibrary.org This action is pH-dependent, being most effective in acidic conditions (pH below 4.5) where a higher proportion of the undissociated acid exists. researchgate.netresearchgate.net

Bacteria: There is a notable difference in susceptibility between Gram-positive and Gram-negative bacteria. Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, are generally more sensitive to sodium benzoate than Gram-negative bacteria like Escherichia coli and Salmonella enteritidis. psu.ac.thcabidigitallibrary.org The structural difference in the cell wall is a key factor; the complex outer membrane of Gram-negative bacteria, with its lipopolysaccharide layer, presents a more formidable barrier to the entry of antimicrobial agents compared to the more exposed peptidoglycan layer of Gram-positive bacteria. psu.ac.th

However, results can vary depending on the specific strains and conditions. For instance, one study reported a Minimum Inhibitory Concentration (MIC) of 400 mg/mL for E. coli, S. aureus, and B. subtilis, but no inhibition of S. enteritidis was observed at the tested concentrations. cabidigitallibrary.org Another study found that sodium benzoate did not inhibit the growth of any tested Gram-positive cocci (MIC > 106,590 µM) but was effective against the Gram-negative Porphyromonas gingivalis (MIC of 26,650 µM). nih.gov

Fungi (Yeasts and Molds): Sodium benzoate is a potent inhibitor of many yeast and mold species, which is why it is widely used in acidic foods and beverages. researchgate.netresearchgate.net The inhibitory action involves inhibiting both spore germination and mycelial growth. psu.ac.th One study demonstrated that 100 mg/L of sodium benzoate could control the growth of four fungal genera: Aspergillus sp., Trametes sp., Penicillium sp., and Cladosporium sp. psu.ac.th However, another report indicated that Aspergillus sp. required a higher concentration of 400 mg/L for inhibition. upm.edu.my The strongest antifungal activity has been noted against Candida albicans. agrojournal.org

Table 1: Minimum Inhibitory Concentration (MIC) of Sodium Benzoate Against Various Microorganisms

This table summarizes the concentration of sodium benzoate required to inhibit the growth of different microbial species, as reported in various studies. Note the significant differences in efficacy, particularly between fungi and bacteria.

| Microorganism | Type | MIC | Source |

|---|---|---|---|

| Escherichia coli | Gram-Negative Bacteria | 400 mg/mL | cabidigitallibrary.org |

| Staphylococcus aureus | Gram-Positive Bacteria | 400 mg/mL | cabidigitallibrary.org |

| Bacillus subtilis | Gram-Positive Bacteria | 400 mg/mL | cabidigitallibrary.org |

| Bacillus cereus | Gram-Positive Bacteria | 400 mg/L | psu.ac.th |

| Salmonella enteritidis | Gram-Negative Bacteria | No inhibition | cabidigitallibrary.org |

| Porphyromonas gingivalis | Gram-Negative Bacteria | 26,650 µM | nih.gov |

| Gram-Positive Cocci (various) | Gram-Positive Bacteria | >106,590 µM | nih.gov |

| Aspergillus sp. | Mold | 400 mg/L | upm.edu.my |

| Candida albicans | Yeast | 2.5 mg/mL | agrojournal.org |

Theoretical Models of Antimicrobial Efficacy (e.g., Surfactant Effects on pKa)

The antimicrobial effectiveness of sodium benzoate is fundamentally linked to the concentration of its undissociated form, benzoic acid. The equilibrium between benzoic acid and its conjugate base, the benzoate ion, is governed by the acid dissociation constant (pKa), which for benzoic acid is approximately 4.2. Only the uncharged benzoic acid is sufficiently lipophilic to readily pass through the microbial cell membrane. cabidigitallibrary.orgsofw.com

Theoretical models of its efficacy often center on factors that can alter the effective pKa at the microbe's surface. One such model involves the interaction with surfactants. In certain formulations, the presence of surfactants can increase the apparent pKa of benzoic acid. sofw.com This phenomenon, confirmed by titrations and 13C NMR, suggests that as surfactant concentration increases, the concentration of the active, undissociated benzoic acid also increases. sofw.com

This "surfactant effect" can be explained by the partitioning of benzoic acid into the micellar or interfacial regions created by the surfactants. This shift in distribution can alter the local environment, favoring the protonated (undissociated) state and thereby increasing the apparent pKa. chemistscorner.com A higher apparent pKa means that at a given pH, a larger fraction of the preservative exists as undissociated benzoic acid, which can lead to enhanced antimicrobial efficacy. sofw.com This theoretical model provides a basis for understanding how formulation components, such as surfactants, can modulate the performance of sodium benzoate as a preservative. sofw.com

Interactions with Eukaryotic Cellular Systems (In Vitro and Non-Human Models)

Effects on Mammalian Cell Lines (e.g., HeLa Cells, Rat Cortical Neurons)

In vitro studies on mammalian cell lines have revealed that sodium benzoate can induce cellular stress and death in a dose-dependent manner. Research has particularly focused on its effects on human cervical cancer cells (HeLa) and primary cultured rat cortical neurons. researchgate.netelsevierpure.com

Sodium benzoate induces cell death in both HeLa cells and rat cortical neurons in a concentration-dependent fashion. researchgate.netelsevierpure.com Studies have shown that even at a concentration of 0.1% (w/v), sodium benzoate can cause a significant reduction in the viability of these cells. researchgate.net The cytotoxic effect is more pronounced in colon cancer cells (HCT116) compared to non-tumorigenic fibroblast cells (L929), suggesting some cell-specific sensitivity. nih.gov In HCT116 cells, significant cytotoxicity was observed starting at a concentration of 6.25 mM, with the response increasing with the dose. nih.gov The mode of cell death induced by sodium benzoate appears to be apoptosis, as evidenced by an increase in Annexin V staining and caspase-3 activity in treated cells. nih.gov

Table 2: Dose-Dependent Cytotoxicity of Sodium Benzoate on HCT116 Cells

This table illustrates the percentage of cell viability of HCT116 colon cancer cells after 24 hours of exposure to different concentrations of sodium benzoate. The data shows a clear dose-dependent cytotoxic effect.

| Concentration (mM) | Cell Viability (%) | Source |

|---|---|---|

| 6.25 | ~85% | nih.gov |

| 12.5 | ~60% | nih.gov |

| 25 | ~40% | nih.gov |

| 50 | ~20% | nih.gov |

| 100 | ~20% | nih.gov |

| 200 | <10% | nih.gov |

Exposure to sodium benzoate has been shown to disrupt intracellular calcium ([Ca2+]i) homeostasis in mammalian cells. In both rat cortical neurons and HeLa cells, sodium benzoate caused a dose-dependent increase in [Ca2+]i. researchgate.netelsevierpure.com The disruption of calcium balance is a critical event in cellular function, and sustained increases in intracellular calcium can trigger various downstream pathways, including those leading to apoptosis and cell death.

Mitochondria are key targets of sodium benzoate's effects on eukaryotic cells. The compound is known to be metabolized within the mitochondrial matrix. nih.gov Studies have demonstrated that sodium benzoate can induce damaging effects on mitochondrial function. researchgate.netarakmu.ac.ir Specifically, it causes a dose-dependent increase in the mitochondrial transmembrane potential (Δψm) in cultured rat cortical neurons and HeLa cells. researchgate.netelsevierpure.com An abnormal increase or disruption of the mitochondrial membrane potential can impair ATP synthesis and lead to the generation of reactive oxygen species (ROS), ultimately compromising mitochondrial integrity and initiating apoptotic pathways. researchgate.netarakmu.ac.ir However, it is worth noting that in a study using PC-12 cells exposed to aluminum toxicity, co-treatment with sodium benzoate did not result in significant changes to the mitochondrial membrane potential, suggesting that its effects may be context-dependent. arakmu.ac.irresearchgate.net

Modulation of Specific Enzyme Activities (e.g., Ornithine Transcarbamylase, Tyrosine Aminotransferase in Rat Liver Hepatocytes)

Sodium benzoate has been observed to exert a modulatory effect on the activity of specific enzymes within rat liver hepatocytes. Research has demonstrated that sodium benzoate can suppress the activities of both ornithine transcarbamylase, a key mitochondrial enzyme in the urea (B33335) cycle, and tyrosine aminotransferase, a cytosolic enzyme involved in amino acid metabolism. nih.gov

In a study utilizing primary cultures of hepatocytes from adult rat liver, the cytotoxic effects of sodium benzoate were examined. The findings indicated that at concentrations exceeding 500 micrograms/ml, sodium benzoate clearly suppressed the activity of both ornithine transcarbamylase and tyrosine aminotransferase. nih.gov This suggests a direct influence of sodium benzoate on the function of these critical liver enzymes. The study also noted that intracellular protein synthesis and DNA synthesis were suppressed, with the inhibition of DNA synthesis occurring even at a lower concentration of 100 micrograms/ml. nih.gov

While the precise mechanisms of this enzymatic inhibition were not fully elucidated in this particular study, the results point towards a direct impact of sodium benzoate on the metabolic functions of hepatocytes. It is important to note that other research on sodium benzoate's role in ornithine transcarbamylase deficiency primarily focuses on its function as a nitrogen scavenger, providing an alternative pathway for nitrogen excretion rather than directly modulating the enzyme's activity. medscape.comnih.gov

Table 1: Effect of Sodium Benzoate on Enzyme Activities in Rat Liver Hepatocytes

| Enzyme | Cellular Location | Effect of Sodium Benzoate (>500 µg/ml) | Reference |

| Ornithine Transcarbamylase | Mitochondria | Suppressed Activity | nih.gov |

| Tyrosine Aminotransferase | Cytosol | Suppressed Activity | nih.gov |

This table is based on data from a study on primary cultures of adult rat liver hepatocytes.

Influence on Inflammatory Responses in Glial Cells (e.g., Microglia and Astroglia)

Sodium benzoate has demonstrated a significant capacity to modulate inflammatory responses within the central nervous system, specifically by acting on glial cells such as microglia and astroglia. nih.gov These cells play a crucial role in the brain's immune response, and their over-activation can lead to the production of pro-inflammatory molecules implicated in various neurodegenerative conditions.

Suppression of Nitric Oxide (NO) Production

Studies have shown that sodium benzoate can effectively suppress the production of nitric oxide (NO) in activated glial cells. nih.gov In experiments involving lipopolysaccharide (LPS)-stimulated microglial cells, sodium benzoate was found to inhibit NO production. nih.gov This inhibitory effect is significant as excessive NO production is a hallmark of neuroinflammation and can contribute to neuronal damage.

Regulation of Inducible Nitric Oxide Synthase (iNOS) Expression

The suppression of NO production by sodium benzoate is directly linked to its ability to regulate the expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO during inflammatory conditions. nih.gov Research has confirmed that sodium benzoate decreases the expression of iNOS in LPS-stimulated microglial cells. nih.gov This suggests that sodium benzoate's anti-inflammatory action occurs at the level of gene expression, preventing the synthesis of this key pro-inflammatory enzyme.

Decrease in Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-1)

Beyond its effects on the NO pathway, sodium benzoate also curtails the inflammatory response by reducing the production of pro-inflammatory cytokines. In LPS-stimulated microglial cells, sodium benzoate has been shown to inhibit the production and decrease the expression of tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). nih.gov These cytokines are potent mediators of inflammation, and their reduction by sodium benzoate further underscores its anti-inflammatory potential within the central nervous system.

Table 2: Influence of Sodium Benzoate on Inflammatory Markers in Glial Cells

| Inflammatory Marker | Effect of Sodium Benzoate | Cell Type | Reference |

| Nitric Oxide (NO) | Suppression of Production | Microglia | nih.gov |

| Inducible Nitric Oxide Synthase (iNOS) | Decreased Expression | Microglia | nih.gov |

| Tumor Necrosis Factor-alpha (TNF-α) | Decreased Production and Expression | Microglia | nih.gov |

| Interleukin-1 beta (IL-1β) | Decreased Production and Expression | Microglia | nih.gov |

This table summarizes the observed effects of sodium benzoate on key inflammatory molecules in activated microglial cells.

Epigenetic Modulations

Emerging research has shed light on the role of sodium benzoate in epigenetic modifications, specifically in the context of histone post-translational modifications.

Induction of Histone Lysine (B10760008) Benzoylation (Kbz)

A significant finding is the ability of sodium benzoate to induce a novel type of histone modification known as lysine benzoylation (Kbz). nih.govbrieflands.com This process involves the attachment of a benzoyl group to the lysine residues of histone proteins. The metabolic pathway for this modification involves the cellular conversion of sodium benzoate into benzoyl-CoA, which then serves as the donor for the benzoylation reaction. nih.govrdd.edu.iq

Studies have identified numerous Kbz sites on histones in various cell lines. nih.gov This histone mark has been shown to be associated with active gene expression and appears to have physiological relevance distinct from the more well-studied histone acetylation. nih.govbrieflands.com The levels of histone benzoylation in cultured cells and in mice have been observed to increase following treatment with sodium benzoate, highlighting the dynamic nature of this regulation. nih.gov This discovery of sodium benzoate-induced histone lysine benzoylation suggests a potential mechanism by which this compound could directly influence epigenetic processes that regulate gene expression. pediatriconcall.com

Regulation by Specific Deacetylases (e.g., SIRT2)

The process of lysine benzoylation is dynamically regulated, with specific enzymes responsible for its removal. The NAD+-dependent protein deacetylase, Sirtuin 2 (SIRT2), has been identified as a key enzyme that removes histone Kbz marks. researchgate.netnih.gov This debenzoylation activity of SIRT2 has been demonstrated both in vitro using synthetic peptide substrates and in vivo in cellular models. researchgate.net In MEF (mouse embryonic fibroblast) cells, knockout of SIRT2 resulted in increased levels of core histone Kbz, while overexpression of SIRT2 in HEK293T cells led to a decrease in global histone lysine benzoylation. researchgate.net

More recent research has expanded the cast of debenzoylases, identifying Sirtuin 3 (SIRT3) as another enzyme capable of removing this modification in mammalian cells. nih.gov Quantitative proteomic analysis revealed that SIRT2 and SIRT3 regulate distinct sets of Kbz substrates, suggesting they are involved in different cellular processes. nih.gov For example, analysis identified 66 Kbz sites influenced by SIRT2 and 44 sites specifically mediated by SIRT3. nih.gov This indicates a differential regulation of protein function through lysine benzoylation by various sirtuins.

Impact on Gene Expression Profiles and Associated Metabolic Pathways (e.g., Glycerophospholipid Metabolism, Insulin (B600854) Secretion)

Histone lysine benzoylation (Kbz) has a distinct and physiologically relevant role in the regulation of gene expression that differs from the more extensively studied histone acetylation (Kac). researchgate.netnih.gov The stimulation of Kbz, which can be achieved through the administration of sodium benzoate that leads to the generation of benzoyl-CoA, is associated with changes in the expression of specific gene sets. researchgate.netnih.gov

Integrative analysis using Chromatin Immunoprecipitation sequencing (ChIP-seq) and RNA sequencing (RNA-seq) has revealed that elevated histone Kbz marks are positively correlated with the upregulation of genes involved in several key metabolic pathways. nih.gov Gene set enrichment analysis (GSEA) identified a positive correlation between elevated Kbz and pathways such as:

Glycerophospholipid metabolism nih.gov

Ovarian steroidogenesis nih.gov

Phospholipase D signaling nih.gov

Further analysis confirmed that histone Kbz marks are specifically located in the chromatin regions of genes associated with these pathways, and their presence is linked to active gene expression. nih.gov For instance, in-depth analysis identified specific pathways, including glycerophospholipid metabolism and insulin secretion, where upregulated genes were marked by increased Kbz but had decreased or unchanged levels of Kac. nih.gov This demonstrates that Kbz can act as a specific epigenetic regulator for distinct sets of genes, independent of histone acetylation. nih.gov

Table 2: Metabolic Pathways Associated with Increased Histone Lysine Benzoylation (Kbz)

| Pathway | Associated Genes (Examples) | Analytical Method | Finding |

|---|---|---|---|

| Glycerophospholipid Metabolism | PLA2G4C, PLA2G15 | GSEA, ChIP-seq, RT-qPCR | Positive correlation with elevated Kbz and gene upregulation. nih.gov |

| Ovarian Steroidogenesis | PTGS2 | GSEA, ChIP-seq, RT-qPCR | Positive correlation with elevated Kbz and gene upregulation. nih.gov |

| Phospholipase D Signaling | PLA2G4C | GSEA, ChIP-seq | Positive correlation with elevated Kbz and gene upregulation. nih.gov |

| Insulin Secretion | Not specified | KEGG Pathway Analysis | Identified as a pathway regulated by Kbz-marked genes. nih.gov |

| Serotonergic Synapse | ACHE | KEGG Pathway Analysis, RT-qPCR | Upregulation of pathway-associated genes with increased Kbz. nih.gov |

Effects on Neuronal Plasticity and Synaptic Maturation in In Vitro Systems

Sodium benzoate has been shown to influence synaptic activity, a key component of neuronal plasticity. In a study using a mouse model, post-treatment with sodium benzoate was able to reverse the reduction in hippocampal synaptic activity that was induced by repeated exposure to ketamine. nih.gov These findings suggest that sodium benzoate can modulate synaptic function and may play a role in restoring hippocampal synaptic plasticity that has been compromised. nih.gov

Influence on Dopamine (B1211576) Levels and Tyrosine Hydroxylase Expression in Model Organisms (e.g., Rats, Zebrafish)

Sodium benzoate has demonstrated a significant influence on the dopaminergic system in various model organisms, although the effects appear to be context-dependent.

In developing zebrafish embryos, exposure to sodium benzoate led to a dose-dependent downregulation of the expression of tyrosine hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis, and the dopamine transporter (DAT) in neurons of the ventral diencephalon. nih.gov This reduction in key dopaminergic markers was associated with a marked decrease in the locomotor activity of the zebrafish larvae. nih.gov

Conversely, studies in mouse models have shown that sodium benzoate can stimulate the production of dopamine. nih.gov In mouse MN9D dopaminergic neuronal cells, sodium benzoate increased both the mRNA and protein expression of tyrosine hydroxylase. nih.gov Oral administration of sodium benzoate to normal mice, as well as to a transgenic mouse model of Parkinson's disease (A53T α-synuclein), resulted in an increased expression of TH in the substantia nigra and elevated levels of dopamine in the striatum, which corresponded with improved locomotor activities. nih.gov The proposed mechanism involves the activation of the cAMP response element-binding (CREB) protein, which in turn stimulates the transcription of the TH gene. nih.gov

Interactions with Intracellular Signaling Pathways (e.g., NFκB Activation)

Sodium benzoate has been observed to interact with the nuclear factor kappa B (NF-κB) signaling pathway, a critical regulator of inflammation, cell proliferation, and apoptosis. nih.gov However, the nature of this interaction appears to vary depending on the cellular context.

In a study using HCT116 human colon cancer cells, treatment with sodium benzoate resulted in the activation of NF-κB. nih.govnih.gov This was demonstrated by an increase in the nuclear translocation of the NF-κB p65 subunit. nih.gov This activation of NF-κB was observed at cytotoxic concentrations and occurred alongside the induction of apoptosis. nih.govnih.gov

It is noteworthy that other studies have reported inhibitory effects of sodium benzoate on NF-κB activity in different cell types, such as mouse BV-2 microglial cells. nih.gov This suggests that the effect of sodium benzoate on the NF-κB pathway is complex and may be cell-type specific. The interaction between NF-κB and other pathways, such as the Nrf2 antioxidant response, is a complex regulatory network where the activation of one can influence the other. frontiersin.org

Iii. Biotransformation and Metabolism in Biological Systems Non Human

Metabolic Pathways

The metabolism of sodium benzoate (B1203000) follows a specific and highly conserved pathway, beginning with its conversion to benzoic acid and culminating in the formation of a water-soluble conjugate that is easily excreted.

Upon ingestion by an organism, sodium benzoate, a salt, is converted into its active form, benzoic acid. nih.govallaboutfeed.net This conversion happens when sodium benzoate reaches the acidic environment of the stomach, where gastric acid facilitates the replacement of the sodium ion with a hydrogen ion. nih.govnih.gov Benzoic acid is the form that undergoes further metabolic processing. nih.gov While sodium benzoate is highly soluble in water, it is the less soluble, undissociated benzoic acid that acts as the substrate for the subsequent enzymatic reactions. allaboutfeed.netwho.int

The primary route for the detoxification of benzoic acid in most animal species is through its conjugation with the amino acid glycine (B1666218). wikipedia.orgnih.gov This reaction results in the formation of N-benzoylglycine, more commonly known as hippuric acid. wikipedia.org This process effectively neutralizes the biological activity of benzoic acid and creates a more water-soluble compound that can be readily eliminated. nih.gov Studies in various animal models, including rats, rabbits, and cats, have shown that ingested benzoic acid is almost entirely excreted as hippuric acid. science.gov In pigs, benzoic acid is absorbed in the small intestine and transported to the liver, where it is conjugated with glycine to form hippuric acid. nih.gov

The metabolic conversion of benzoic acid to hippuric acid is a two-step enzymatic process. wikipedia.org

Activation of Benzoic Acid: The first step is the activation of benzoic acid into a high-energy intermediate. This reaction is catalyzed by Butyrate-CoA ligase (also known as xenobiotic/medium-chain fatty acid ligase or benzoate-CoA ligase). wikipedia.orgwikipedia.orgnih.gov This enzyme utilizes ATP to ligate benzoic acid to coenzyme A (CoA), forming the thioester intermediate, benzoyl-CoA . wikipedia.orgnih.govresearchgate.net

Glycine Conjugation: The second step involves the transfer of the benzoyl group from benzoyl-CoA to glycine. This reaction is catalyzed by the enzyme Glycine N-acyltransferase (GLYAT) . nih.govwikipedia.org The result of this transfer is the final product, hippuric acid, and the release of coenzyme A, which can be recycled. nih.govresearchgate.net

The coordinated action of these two enzymes is crucial for the efficient detoxification of benzoate. nih.gov

Table 1: Key Enzymes in Benzoate Metabolism

| Enzyme | EC Number | Substrates | Products | Function |

|---|---|---|---|---|

| Butyrate-CoA ligase | 6.2.1.2 | Benzoic acid, ATP, Coenzyme A | Benzoyl-CoA, AMP, Diphosphate | Activates benzoic acid to its CoA thioester. wikipedia.orgwikipedia.org |

| Glycine N-acyltransferase (GLYAT) | 2.3.1.13 | Benzoyl-CoA, Glycine | Hippuric acid, Coenzyme A | Catalyzes the conjugation of benzoyl-CoA with glycine. nih.govwikipedia.org |

The entire two-step process of converting benzoic acid to hippuric acid is localized within the mitochondrial matrix of liver and, to a lesser extent, kidney cells. nih.govnih.govnih.govnih.gov Both Butyrate-CoA ligase and Glycine N-acyltransferase are mitochondrial enzymes. nih.govnih.govresearchgate.net This compartmentalization is significant as it sequesters the metabolic intermediates and prevents the disruption of other cellular processes by sequestering coenzyme A. nih.govnih.gov The localization within the mitochondria highlights the pathway's integration with cellular energy metabolism. nih.gov

Intermediate Metabolites (e.g., Benzoyl-CoA)

The central intermediate metabolite in the biotransformation of sodium benzoate is benzoyl-coenzyme A (benzoyl-CoA) . wikipedia.org Its formation is the critical activation step that prepares benzoic acid for conjugation. nih.govasm.org Catalyzed by Butyrate-CoA ligase, the creation of this thioester from benzoic acid and coenzyme A is an energy-dependent process requiring ATP. researchgate.netfrontiersin.org Benzoyl-CoA is a high-energy compound that serves as the substrate for Glycine N-acyltransferase, which then conjugates the benzoyl group to glycine. wikipedia.orgwikipedia.org The formation of benzoyl-CoA is not unique to xenobiotic metabolism; it is also an intermediate in the anaerobic degradation of various aromatic compounds in bacteria. frontiersin.orgnih.gov

Elimination Pathways in Model Organisms (e.g., Urinary Excretion)

The final product of benzoate metabolism, hippuric acid, is rapidly eliminated from the body. who.int The primary route of elimination in various non-human model organisms is through urinary excretion . nih.govnih.gov Studies conducted on rats have demonstrated that after the administration of benzoic acid, hippuric acid appears as the major aromatic component in the urine. nih.gov Similarly, in pigs, the hippuric acid formed in the liver is excreted via the urine, a process which can also lead to a reduction in urinary pH. nih.govnih.gov The efficient excretion of hippuric acid prevents the accumulation of benzoate and its intermediates in the body. who.intscience.gov Research in ruminants like sheep and cattle also confirms that dietary phenolic compounds, which are precursors to benzoic acid, lead to the urinary excretion of hippuric acid. cambridge.orgresearchgate.net

Table 2: Summary of Sodium Benzoate Metabolism

| Step | Process | Location | Key Molecules | Result |

|---|---|---|---|---|

| 1 | Conversion | Stomach | Sodium benzoate, Gastric Acid | Benzoic Acid |

| 2 | Activation | Mitochondrial Matrix (Liver, Kidney) | Benzoic Acid, Butyrate-CoA ligase, ATP, CoA | Benzoyl-CoA |

| 3 | Conjugation | Mitochondrial Matrix (Liver, Kidney) | Benzoyl-CoA, Glycine N-acyltransferase, Glycine | Hippuric Acid, CoA |

| 4 | Elimination | Kidneys | Hippuric Acid | Urinary Excretion |

Interactions with Other Metabolic Pathways (e.g., Tryptophan Metabolism, Acetyl-CoA Dependent Reactions)

The biotransformation of sodium benzoate in non-human biological systems extends beyond its primary detoxification pathway, leading to significant interactions with other crucial metabolic routes, notably tryptophan metabolism and reactions dependent on acetyl-coenzyme A (acetyl-CoA). These interactions are primarily a consequence of the metabolic burden imposed by benzoate detoxification, which involves the consumption of key metabolic intermediates.

Interaction with Tryptophan Metabolism

Sodium benzoate has been observed to influence tryptophan metabolism, an essential amino acid and precursor for various bioactive compounds, including serotonin (B10506) and kynurenine (B1673888). Research in mice has shown that sodium benzoate can indirectly affect tryptophan availability. It competes with tryptophan for binding sites on albumin, a major transport protein in the blood. This competition leads to an increase in the concentration of free tryptophan in the serum and brain. nih.gov An elevated level of free tryptophan can, in turn, enhance its entry into the brain and subsequent metabolism, leading to increased turnover of serotonin. nih.gov

Furthermore, studies have indicated a potential link between sodium benzoate administration and the kynurenine pathway, a major route of tryptophan degradation. Ingestion of sodium benzoate has been associated with a transient increase in anthranilic acid, a metabolite of the kynurenine pathway. nih.gov While this specific observation was in humans, it suggests a possible modulation of this pathway in other species as well, warranting further investigation in non-human models.

Interaction with Acetyl-CoA Dependent Reactions

A more direct and significant interaction of sodium benzoate metabolism occurs with pathways reliant on acetyl-CoA. The primary detoxification route for benzoate is its conjugation with glycine to form hippuric acid. This process is not a simple one-step reaction; it requires the initial activation of benzoate to its thioester derivative, benzoyl-CoA. This activation is an energy-dependent process that consumes adenosine (B11128) triphosphate (ATP) and coenzyme A (CoA). nih.govnih.gov

The formation of benzoyl-CoA sequesters a portion of the cellular CoA pool. nih.govnih.gov Since CoA is essential for the formation of acetyl-CoA, a central molecule in cellular metabolism, its depletion can have cascading effects on various acetyl-CoA-dependent reactions. Acetyl-CoA is a critical substrate for the tricarboxylic acid (TCA) cycle, fatty acid synthesis, and cholesterol synthesis.

Research in rats has provided quantitative evidence for this metabolic disruption. Administration of sodium benzoate has been shown to cause a significant dose-dependent decrease in the hepatic levels of ATP, CoA, and acetyl-CoA. nih.govnih.gov For instance, a dose of 10 mmol/kg of sodium benzoate resulted in a notable reduction in these key metabolites in the liver of rats. nih.gov Another study in rats demonstrated a significant decrease in hepatic ATP and acetyl-CoA even at a lower dose of 5 mmol/kg. nih.gov This depletion of the acetyl-CoA pool can impair energy production and other biosynthetic pathways. Studies have demonstrated that sodium benzoate inhibits the oxidation of fatty acids, such as palmitate and octanoate, in rat liver homogenates, which is consistent with the reduction in available CoA and acetyl-CoA. nih.gov

The table below summarizes the research findings on the impact of sodium benzoate on key metabolic intermediates in rats.

| Metabolite | Tissue | Animal Model | Dosage | Effect | Reference |

| ATP | Liver | Rat | 10 mmol/kg | Significant decrease | nih.gov |

| ATP | Liver | Rat | 5 mmol/kg | Significant decrease | nih.gov |

| CoA | Liver | Rat | 10 mmol/kg | Significant decrease | nih.gov |

| Acetyl-CoA | Liver | Rat | 10 mmol/kg | Significant decrease | nih.gov |

| Acetyl-CoA | Liver | Rat | 5 mmol/kg | Significant decrease | nih.gov |

| Free Tryptophan | Serum, Brain | Mouse | 2% oral | Increased | nih.gov |

| Serotonin Turnover | Brain | Mouse | 2% oral | Increased | nih.gov |

These findings underscore the intricate relationship between sodium benzoate metabolism and fundamental cellular processes. The consumption of ATP and CoA during its detoxification can lead to a metabolic shift, impacting energy homeostasis and the biosynthesis of vital molecules derived from tryptophan and acetyl-CoA.

Iv. Advanced Analytical Methodologies for Sodium Benzoate Research

Chromatographic Techniques

Chromatography is the cornerstone of modern preservative analysis. These techniques separate components of a mixture for subsequent identification and quantification. For sodium benzoate (B1203000), both liquid and gas chromatography are utilized, each with specific applications and advantages. High-performance liquid chromatography (HPLC) is the most prevalent and widely accepted method due to its versatility and high precision. njlabs.com

HPLC is a powerful analytical technique used to separate, identify, and quantify components in a mixture. scispace.com It is considered the preferred method for analyzing preservatives like sodium benzoate because of its high precision and sensitivity, allowing for the detection of low concentrations even in complex food matrices. njlabs.com The technique's versatility is demonstrated by its various operational modes and compatibility with different detection systems, including UV-Visible, Diode-Array Detectors (DAD), and mass spectrometry, which enhances the robustness and specificity of the analysis. njlabs.comjmp.ir

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common mode used for the determination of sodium benzoate. jmp.ir This technique employs a nonpolar stationary phase, typically a C8 or C18 (octadecylsilane) column, and a polar mobile phase. njlabs.comajast.net Sodium benzoate, being the salt of benzoic acid, is analyzed in an acidified mobile phase which ensures it is in its less polar, protonated form (benzoic acid), allowing for better retention on the nonpolar column. The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase.

The mobile phase usually consists of a mixture of water or an aqueous buffer (such as acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). asianpubs.orgsielc.com The precise ratio and pH of the mobile phase are critical for achieving optimal separation from other sample components. sci-hub.se

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns packed with smaller particles (typically sub-2 µm). This results in markedly higher efficiency, resolution, and speed compared to conventional HPLC. Methods based on UPLC or similar technologies like Ultra-Fast Liquid Chromatography (UFLC) allow for the rapid separation of sodium benzoate and other food additives. sphinxsai.com For instance, analysis times can be significantly reduced, with separations of multiple preservatives achieved in under 6 minutes. jmp.irasianpubs.org The principles of separation in UPLC are the same as in HPLC, primarily reversed-phase, but the technology allows for much faster analysis without compromising accuracy. sphinxsai.com

Developing a robust and reliable HPLC method for sodium benzoate quantification involves the careful optimization of several key parameters.

Column Selection : The choice of column is fundamental for effective separation. C18 columns are overwhelmingly the most common choice for sodium benzoate analysis due to their hydrophobic nature, which provides good retention and separation from polar matrix components. njlabs.comajast.netnih.gov Column dimensions and particle size are also critical; for example, a column with dimensions of 250 mm x 4.6 mm and a 5 µm particle size is frequently used. asianpubs.org

Mobile Phase Optimization : The composition and pH of the mobile phase are arguably the most critical factors. The ratio of the aqueous buffer to the organic solvent (acetonitrile or methanol) is adjusted to control the retention time and resolution of the analyte peak. ajast.net The pH of the buffer is crucial; it is generally maintained at an acidic level (e.g., pH 3.0-4.5) to suppress the ionization of benzoic acid (pKa ≈ 4.2), thereby increasing its retention on the reversed-phase column. sci-hub.sesphinxsai.commyfoodresearch.com For example, one study found that an ammonium (B1175870) acetate buffer at pH 4.2 optimized the separation of sodium benzoate and potassium sorbate (B1223678). sci-hub.se

Detection Wavelength : UV detection is standard for sodium benzoate analysis. njlabs.com The selection of an appropriate wavelength is vital for achieving maximum sensitivity. Sodium benzoate exhibits strong UV absorbance, with optimal detection wavelengths reported at 225 nm, 235 nm, and 254 nm. ajast.netnih.govsbmu.ac.irnih.gov A Diode-Array Detector (DAD) is often preferred as it can acquire data over a range of wavelengths simultaneously, which helps in confirming the purity of the analyte peak. nih.gov

Method validation is a critical step to ensure that the analytical method is accurate, precise, and reliable. njlabs.com Validation is performed according to guidelines from bodies like the International Conference on Harmonisation (ICH) and involves evaluating parameters such as linearity, precision, accuracy, specificity, and the limits of detection (LOD) and quantification (LOQ). ajast.netmyfoodresearch.com

Table 1: Examples of HPLC Method Parameters for Sodium Benzoate Quantification

| Study Parameter | Column | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Reference |

|---|---|---|---|---|---|

| Sodium Benzoate & Potassium Sorbate | Purospher® STAR RP-18 (25cm x 4.6mm, 5µm) | 75% Methanol, 25% Acetate Buffer (pH 4.4) | 1.2 | 235 | asianpubs.org |

| Sodium Benzoate Raw Material | C18 (250 x 4mm, 10µm) | 60% Buffer, 40% Methanol/Water | 1.0 | 254 | scispace.com |

| Sodium Benzoate in Jellies | Luna 5µ C18 (250 x 4.6mm) | 70% Sodium Acetate Buffer (pH 4.0), 30% Acetonitrile | 0.8 | 254 | myfoodresearch.com |

| Sodium Benzoate & Cefdinir | Atlantis dC18 (250mm x 4.6mm, 5µm) | 40% Methanol, 60% Phosphate Buffer (pH 3.0) | 1.0 | 254 | nih.gov |

| Sodium Benzoate & Sodium Phenylacetate | C18 | 60% Methanol, 40% Potassium Dihydrogen Orthophosphate Buffer (pH 5.5) | 1.0 | 260 | manipal.edu |

In many food and pharmaceutical products, sodium benzoate is used in combination with other preservatives, most notably potassium sorbate. ajast.net Therefore, analytical methods capable of simultaneously determining both compounds in a single chromatographic run are highly efficient and desirable. wjpmr.com RP-HPLC is exceptionally well-suited for this purpose.

By carefully tuning the mobile phase composition and pH, baseline separation of sodium benzoate and potassium sorbate can be achieved. asianpubs.orgsci-hub.se For instance, a mobile phase of acetonitrile and sodium acetate buffer (pH 4.3) in a 20:80 ratio has been successfully used to separate both preservatives on a C18 column, with detection at 235 nm. ajast.net In such methods, sodium benzoate typically elutes before potassium sorbate. jmp.irajast.net The ability to use different detection wavelengths for each compound, such as 225 nm for sodium benzoate and 255 nm for potassium sorbate, can further optimize quantification when using a DAD. nih.gov

Table 2: Research Findings on Simultaneous Determination of Sodium Benzoate and Potassium Sorbate by HPLC

| Column Type | Mobile Phase | Retention Time (Sodium Benzoate) (min) | Retention Time (Potassium Sorbate) (min) | Reference |

|---|---|---|---|---|

| Luna C18 (150mm x 4.6mm, 5µm) | Acetonitrile:Sodium Acetate Buffer pH 4.3 (20:80) | 4.9 | 6.9 | ajast.net |

| Purospher® STAR RP-18e (30mm x 4mm, 3µm) | Acetonitrile:Phosphate Buffer pH 3.5 (8:92) | Not specified | Not specified | akjournals.com |

| C18 | Acetonitrile:Ammonium Acetate Buffer | 4.98 | 5.67 | jmp.ir |

| Analytical C18 | Buffer:Acetonitrile:Tetrahydrofuran (80:10:10) | 13.95 | 10.93 | wjpmr.com |

While less common than HPLC for routine analysis, Gas Chromatography (GC) is another powerful technique for the determination of sodium benzoate. oup.comoup.com GC analysis typically requires the conversion of the non-volatile sodium benzoate into its more volatile acidic form, benzoic acid. Often, further derivatization is necessary to increase volatility and improve chromatographic peak shape. scirp.org

The typical workflow involves an extraction step to isolate the benzoic acid from the sample matrix, often using a series of acid-base extractions. oup.com The extract is then analyzed, commonly with a flame-ionization detector (FID) or, for greater specificity and confirmation, a mass spectrometer (MS). oup.comgcms.cz GC-MS is a highly effective technique for verifying results obtained by other methods like HPLC. gcms.cz A validated GC/MS method for preservatives in smokeless tobacco products used an acidified methanol extraction followed by separation on a Stabilwax-DA GC column. coresta.org

Gas Chromatography (GC)

Spectroscopic Techniques

Spectroscopic methods, particularly UV-Visible spectrophotometry, offer a rapid and cost-effective means for the quantitative analysis of sodium benzoate, especially in simpler matrices like beverages.

This technique is based on the principle that molecules absorb light at specific wavelengths in the ultraviolet (UV) and visible regions of the electromagnetic spectrum. The amount of light absorbed is directly proportional to the concentration of the analyte in the solution, a relationship described by the Beer-Lambert law.

Direct UV-Visible spectrophotometry is a straightforward and widely used method for quantifying sodium benzoate in various samples, particularly soft drinks. wisdomlib.orgeijas.com Sodium benzoate exhibits a characteristic absorption maximum in the UV region, typically between 221 nm and 226 nm. eijas.comunmul.ac.id For analysis, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known sodium benzoate concentrations. wisdomlib.org The concentration of sodium benzoate in a sample can then be determined by measuring its absorbance at the maximum wavelength and interpolating the value from the calibration curve. wisdomlib.orgeijas.com Sample preparation for beverages may involve simple steps like degassing and filtration. eijas.com In some cases, a two-step extraction with diethyl ether and a phosphate solution is performed before the spectrophotometric measurement. mt.com

Table 4: Direct UV-Visible Spectrophotometry of Sodium Benzoate

| Parameter | Value/Condition | Source |

| Maximum Wavelength (λmax) | 221 - 226 nm | eijas.comunmul.ac.id |

| Alternative λmax | 254 nm | wisdomlib.org |

| Sample Matrix | Soft Drinks, Sauces | wisdomlib.orgunmul.ac.id |

| Sample Preparation | Filtration, degassing, dilution | eijas.com |

| Alternative Preparation | Two-step solvent extraction | mt.com |

| Linearity Range Example | 9 - 36 ppm | eijas.com |

Second-order derivative spectrophotometry is an advanced technique that can enhance the resolution of overlapping spectral bands and reduce the interference from background matrix effects. Instead of measuring the absorbance directly, this method calculates and plots the second derivative of the absorbance spectrum with respect to wavelength. This results in a more complex spectrum with positive and negative peaks, where the peak amplitude can be related to the concentration of the analyte.

This technique offers improved selectivity and sensitivity for the determination of sodium benzoate in complex samples where interfering substances may absorb at similar wavelengths. By using the second derivative, the broad absorption bands of the matrix can be minimized, allowing for more accurate quantification of the sharper absorption features of sodium benzoate. This method, like direct spectrophotometry, relies on the Beer-Lambert law, where the derivative signal is proportional to the concentration. The development and validation of such methods are crucial for ensuring reliable analysis in diverse food and beverage products.

UV-Visible Spectrophotometry

Electrophoretic Techniques

Electrophoretic methods separate molecules based on their differential migration in an electric field.

Capillary Electrophoresis (CE) is a high-resolution separation technique performed in narrow-bore fused-silica capillaries. wikipedia.org It offers advantages such as high efficiency, short analysis times, and low consumption of reagents and samples, making it a "green" analytical method. srce.hr CE has been successfully applied to the rapid determination of benzoate and sorbate in food and beverage samples. researchgate.netnih.gov

In one optimized method for beverage analysis, a background electrolyte composed of 25 mmol L⁻¹ tris(hydroxymethyl)aminomethane and 12.5 mmol L⁻¹ 2-hydroxyisobutyric acid at pH 8.1 was used. researchgate.netnih.gov The separation was achieved in a fused-silica capillary with an effective length of 8.5 cm, and detection was performed using direct UV at 200 nm for benzoate. researchgate.netnih.gov This method achieved an impressively short run time of only 28 seconds. researchgate.netnih.gov The method showed good linearity (R² > 0.999), a limit of detection for benzoate of 0.9 mg L⁻¹, and excellent recovery rates (97.9-105%). researchgate.netnih.gov Another application of capillary zone electrophoresis (CZE), coupled with a microextraction procedure, was used to analyze benzoate derivatives in soy sauce, completing the separation in under 10 minutes. jfda-online.com

Immunoassays (e.g., ELISA for Benzoates)

Immunoassays utilize the high specificity of the antibody-antigen binding interaction for the detection and quantification of target molecules. r-biopharm.com

The Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used immunoassay format. For the detection of small molecules like benzoic acid, a competitive ELISA format is typically employed. ringbio.comnih.gov In this setup, the microtiter plate wells are coated with a coupled antigen. The sample containing the free analyte (benzoic acid) is added along with a specific antibody. The free analyte in the sample competes with the coated antigen for binding to the limited amount of antibody. ringbio.com After an incubation and washing step, an enzyme-conjugated secondary antibody is added, followed by a substrate that produces a measurable signal (e.g., color change). The signal intensity is inversely proportional to the concentration of the analyte in the sample. ringbio.com

Commercially available ELISA kits for benzoic acid are designed for the quantitative detection of benzoates in various samples, including milk, feed, and other food products, serving as a rapid alternative to chromatographic methods like HPLC. ringbio.comfoodtestkit.com

Sample Preparation and Preconcentration Techniques (e.g., Solid-Phase Extraction (SPE), Cloud Point Extraction (CPE), Alumina (B75360) Adsorption)

Effective sample preparation is critical for accurate analysis, as it serves to remove interfering matrix components and concentrate the analyte of interest.

Solid-Phase Extraction (SPE) is a widely used sample cleanup technique that partitions analytes between a solid phase (sorbent) and a liquid phase. thermofisher.com For the analysis of sodium benzoate in complex matrices like fruit juices, SPE is employed to isolate the analyte from sugars, acids, and other interfering compounds before analysis by methods such as HPLC. gilsoncn.com A typical SPE method involves conditioning the sorbent (e.g., C18), loading the sample (often acidified to ensure the benzoic acid is in its neutral form), washing away interferences, and finally eluting the retained analyte with a suitable solvent. gilsoncn.comnih.gov An optimized SPE method for extracting benzoic acid from drinks used a C18 sorbent, a sample adjusted to pH 1, and an elution solvent of methanol/acidified water. nih.gov

Cloud Point Extraction (CPE) is an environmentally friendly preconcentration technique that uses the property of non-ionic or zwitterionic surfactants to form micelles in an aqueous solution. mdpi.comnih.gov When the solution is heated above a specific temperature, known as the cloud point temperature, the micellar solution becomes turbid and separates into two phases: a small, surfactant-rich phase containing the analyte and a bulk aqueous phase. chromatographyonline.comchromatographyonline.com This method avoids the use of large volumes of toxic organic solvents common in liquid-liquid extraction. mdpi.com The surfactant-rich phase, containing the concentrated analyte, can then be analyzed by various techniques.

Alumina Adsorption utilizes aluminum oxide (Al₂O₃) as a solid adsorbent. researchgate.nete3s-conferences.org Alumina has been shown to effectively adsorb sodium benzoate from solutions. researchgate.net This property is leveraged as a preconcentration step, particularly in conjunction with NIRS analysis. In a study analyzing sodium benzoate in meat, the sample was treated to allow the benzoate to adsorb onto alumina. The alumina was then directly measured by NIRS, a method that proved convenient and sensitive for both qualitative and quantitative analysis. researchgate.net

Advanced Sensor Integration and Automation in Analytical Systems

The pursuit of rapid, sensitive, and high-throughput analysis of sodium benzoate has propelled the integration of advanced sensors and automation into analytical systems. These innovations aim to enhance detection limits, improve sample processing efficiency, and reduce manual errors. iajps.com

A significant area of development is the use of specialized sensors. For instance, an advanced optic-fiber differential sensing system has been developed for the specific detection of sodium benzoate. doi.org This system utilizes a microfiber interferometer combined with molecularly imprinted polymer (MIP) technology. doi.org MIPs are synthetic polymers engineered to have specific recognition sites for a target molecule, in this case, sodium benzoate. researchgate.net This integration allows for highly selective and sensitive detection. Research has demonstrated that such a system can detect sodium benzoate in a concentration range of 0.1–50 μg/ml, with a limit of detection (LOD) as low as 0.1 μg/ml. doi.org

Piezoelectric sensors modified with MIPs also represent a leap forward in sodium benzoate analysis. researchgate.net These sensors operate by detecting changes in mass on their surface, which in turn alters the resonant frequency of the piezoelectric crystal. When coated with a MIP selective for sodium benzoate, the sensor can specifically capture the analyte from a sample, generating a measurable signal. researchgate.net Comparative studies have shown that the results from these MIP-based piezoelectric sensors are comparable to those obtained through traditional High-Performance Liquid Chromatography (HPLC), with a relative standard deviation not exceeding 10% and a detection limit of 2 mg/L. researchgate.net

Another innovative approach involves the use of graphene-based metamaterial sensors. These sensors can differentiate between preservatives like sodium benzoate and potassium sorbate. The interaction between the benzene (B151609) ring of sodium benzoate and the graphene surface through π–π stacking interactions enhances the sensing effect, allowing for discrimination between different molecules. researchgate.net

Automation is a key component of modern analytical systems, significantly improving efficiency, especially when dealing with a large number of samples. iajps.com Automated systems are prevalent in chromatographic techniques like HPLC and Gas Chromatography (GC). iajps.com Robotics are increasingly employed for sample preparation, a crucial and often time-consuming step. iajps.com Automated sample preparation techniques such as Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) can be integrated online with HPLC systems for streamlined analysis. researchgate.net The main objectives of automation in analytical chemistry are to process a high volume of samples, determine multiple components within the same sample, minimize human intervention to avoid errors, and reduce the consumption of samples and reagents. iajps.com

Table 1: Performance of Advanced Sensors for Sodium Benzoate Detection

| Sensor Type | Technology | Detection Range | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|

| Optic-Fiber Sensor | Molecularly Imprinted Polymer (MIP) & Microfiber Interferometer | 0.1–50 μg/ml | 0.1 μg/ml | doi.org |

| Piezoelectric Sensor | Molecularly Imprinted Polymer (MIP) | Not specified | 2 mg/L | researchgate.net |

| Graphene Metasurface Sensor | π–π Stacking Interactions | Not specified | Not specified | researchgate.net |

Historical Evolution of Analytical Methods for Benzoates

The analytical methods for the determination of benzoates, including sodium benzoate, have evolved significantly over time, driven by the need for greater specificity, sensitivity, and efficiency. Early methods were often based on classical chemical techniques, which, while foundational, had notable limitations.

In the mid to late 20th century, spectrophotometric methods were commonly employed. However, these techniques often required extensive and laborious extraction procedures to isolate the analyte from the sample matrix and were generally not very specific. who.int Titrimetric methods, such as non-aqueous acidimetry using perchloric acid as a titrant and crystal violet as an indicator, were also used for quantification. nuph.edu.ua Another approach involved acidimetry in the presence of diethyl ether with methyl orange and methylene (B1212753) blue as indicators. nuph.edu.ua A 1979 study proposed a method involving water-vapor distillation and extraction, followed by titrimetric determination, with parallel identification using Thin Layer Chromatography (TLC). nih.gov This method had a sensitivity of 0.1 mg in the titrimetric determination. nih.gov

The advent of chromatographic techniques marked a significant advancement in benzoate analysis. Gas Chromatography (GC) offered higher sensitivity and specificity compared to earlier methods. who.int However, GC analysis often required lengthy sample preparation and derivatization steps before the determination could be performed. who.int

High-Performance Liquid Chromatography (HPLC) has become the predominant technique for sodium benzoate analysis due to its high specificity, minimal sample preparation requirements, and the fact that it does not necessitate derivatization. who.intnjlabs.com The development of reversed-phase HPLC (RP-HPLC) methods, often using a C18 column, has been a major focus. nih.govajast.net These methods typically employ a mobile phase consisting of a buffer (like sodium acetate or ammonium acetate) and an organic solvent such as acetonitrile or methanol, with UV detection being the most common mode of analysis. njlabs.comnih.govajast.netjmp.ir

The evolution of sample preparation techniques has also been critical. Over the last two decades, methods like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), Gel Permeation Chromatography (GPC), and Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) have become prominent. researchgate.net These techniques allow for efficient extraction, cleanup, and preconcentration of the analyte in a single step, effectively addressing challenges posed by complex sample matrices. researchgate.net

Table 2: Evolution of Analytical Techniques for Benzoate Determination

| Era | Primary Method(s) | Key Characteristics | Limitations | Reference(s) |

|---|---|---|---|---|

| Mid-20th Century | Spectrophotometry, Titrimetry, Thin Layer Chromatography (TLC) | Relied on chemical reactions, color changes, or basic separation. | Required extensive extraction, not very specific, laborious. | who.intnuph.edu.uanih.gov |

| Late 20th Century | Gas Chromatography (GC) | Higher sensitivity and specificity than previous methods. | Required lengthy sample preparation and derivatization. | who.int |

| Late 20th Century - Present | High-Performance Liquid Chromatography (HPLC) | High specificity, minimal sample preparation, no derivatization needed. | - | who.intnjlabs.com |

| 21st Century | Advanced Sample Preparation (SPE, LLE, QuEChERS) coupled with HPLC/GC | Efficient extraction, cleanup, and preconcentration in a single step. | - | researchgate.net |

V. Environmental Fate and Biodegradation Research

Occurrence and Distribution in Environmental Compartments (e.g., Wastewater, Sludge, Soil)

Sodium benzoate (B1203000), due to its extensive use in food, beverage, and pharmaceutical products, is frequently introduced into the environment, primarily through wastewater systems. Upon consumption, it is metabolized and excreted, entering municipal wastewater treatment plants (WWTPs). Incomplete removal during treatment can lead to its release into aquatic ecosystems. asm.org

The compound's journey often continues into sewage sludge. Under various environmental conditions, sodium benzoate has been observed to travel through wastewater and ultimately partition into sludge. researchgate.netwikipedia.org While specific concentrations in sludge can vary widely depending on the industrial and domestic inputs to the WWTP, sludge can act as a sink for such organic compounds. researchgate.net The solids content and the chemical properties of the sludge influence whether the compound becomes concentrated in the sludge or remains in the liquid phase. researchgate.net

In soil environments, the presence of sodium benzoate is typically a result of the land application of contaminated sludge or from specific industrial activities. researchgate.net Once in the soil, its mobility is high due to its solubility in water. sapub.org However, its persistence is generally low due to rapid biodegradation. sapub.org Quantitative data on benzoic acid, the active form of sodium benzoate in acidic or neutral environments, have shown concentrations in groundwater reaching up to 27.5 mg/L, particularly near point sources of contamination. researchgate.net

The following table summarizes the occurrence of sodium benzoate and its related form, benzoic acid, in different environmental compartments.

Table 1: Occurrence of Benzoate in Environmental Compartments

| Environmental Compartment | Typical Source of Contamination | Reported Concentrations/Observations |

| Wastewater | Discharge from households and industries using sodium benzoate as a preservative. | Frequently detected in municipal wastewater and industrial effluents, particularly from textile and pharmaceutical industries. asm.orgresearchgate.net |

| Sludge | Accumulation in solids during wastewater treatment processes. | Sodium benzoate is known to partition into sewage sludge. researchgate.netwikipedia.org Organic matter content in sludge can be high (20-60%), influencing compound sorption. frontiersin.org |

| Soil | Land application of contaminated sewage sludge, industrial discharge. | Expected to have very high mobility. sapub.org Benzoic acid concentrations in soil can be influenced by agricultural practices and proximity to industrial sites. researchgate.net |

| Groundwater | Leaching from contaminated soil or landfills. | Benzoic acid has been measured at a maximum of 27.5 mg/L in groundwater near a point source. researchgate.net |

Biodegradation Pathways by Microorganisms

Sodium benzoate is considered to be readily biodegradable under both aerobic and anaerobic conditions, with microbial activity being the principal driver of its breakdown in the environment. sapub.org Microorganisms have evolved sophisticated enzymatic pathways to utilize benzoate as a carbon and energy source.

Aerobic Degradation Mechanisms

In the presence of oxygen, the aerobic degradation of benzoate is a well-studied process. The initial and central step in most bacterial aerobic pathways involves the conversion of benzoate to catechol. nih.govnih.gov From this key intermediate, the pathway diverges into two main routes for aromatic ring cleavage: the ortho cleavage pathway and the meta cleavage pathway. researchgate.netnih.gov

The ortho, or intradiol, cleavage pathway involves the breaking of the bond between the two hydroxyl-bearing carbon atoms of the catechol ring. This reaction is catalyzed by the enzyme catechol 1,2-dioxygenase (C12D) , which incorporates both atoms of a molecular oxygen molecule into the substrate to form cis,cis-muconate (B1241781). researchgate.netnih.gov Subsequent enzymatic reactions convert cis,cis-muconate through intermediates like muconolactone (B1205914) into succinyl-CoA and acetyl-CoA, which can then enter the central metabolic cycles of the cell, such as the Krebs cycle. nih.gov Key enzymes identified in this pathway include muconate cycloisomerase (CatB) , muconolactone D-isomerase , and β-ketoadipate enol-lactone hydrolase . researchgate.net

The meta, or extradiol, cleavage pathway breaks the aromatic ring at a bond adjacent to the two hydroxyl groups. This is initiated by the enzyme catechol 2,3-dioxygenase (C23D) , which cleaves the ring to produce the yellow-colored compound 2-hydroxymuconic semialdehyde. asm.orgresearchgate.net The TOL plasmid, often found in Pseudomonas species, specifies a well-characterized meta-cleavage pathway. oup.com This pathway has two divergent branches, a hydrolytic branch and an oxalocrotonate (B12644373) branch, which ultimately reconverge to form compounds that can be funneled into central metabolism. asm.orgoup.com Enzymes involved in the meta pathway include 2-hydroxymuconic semialdehyde hydrolase (DmpD) and 2-hydroxymuconic semialdehyde dehydrogenase . researchgate.net

The choice between the ortho and meta pathways can be dependent on the substrate concentration and the specific microbial strain. For instance, in Pseudomonas putida, high concentrations of benzoate have been shown to induce the meta-cleavage pathway, even when the ortho pathway is also active. researchgate.netscience.gov

A diverse range of microorganisms is capable of degrading benzoate. Among the most studied are bacteria from the genus Pseudomonas . Pseudomonas putida, in particular, is frequently cited for its efficiency in benzoate catabolism. researchgate.netnih.gov Strains of P. putida have been shown to utilize both the ortho and meta cleavage pathways, sometimes simultaneously, to break down benzoate. researchgate.netnih.govscience.gov The genetic basis for this degradation is often encoded in operons such as the ben and cat operons, which regulate the expression of the necessary catabolic enzymes. nih.gov

Recently, research has expanded to extreme environments, leading to the discovery of novel benzoate-degrading microbes. A significant finding is the isolation of Benzoatithermus flavus , a novel thermophilic bacterium from a hot spring that can efficiently degrade sodium benzoate at high temperatures. csic.es Genomic and transcriptomic analyses revealed that B. flavus possesses the benABC genes, which are crucial for the initial steps of benzoate degradation. csic.es Phylogenetic studies suggest that this capability was likely acquired through horizontal gene transfer, highlighting the evolutionary adaptability of microbes in response to environmental contaminants. csic.es

Anaerobic Degradation Mechanisms

In the absence of oxygen, the degradation of benzoate proceeds through distinct anaerobic pathways. This process is crucial in anoxic environments like sediments, deep groundwater, and anaerobic digesters in wastewater treatment plants. The central strategy in anaerobic degradation involves the initial activation of the inert benzoate molecule, followed by the reduction of the aromatic ring before its cleavage. nih.govscience.gov

The first committed step is the conversion of benzoate to benzoyl-coenzyme A (benzoyl-CoA) by the enzyme benzoate-CoA ligase. nih.govresearchgate.net This activation prepares the aromatic ring for reduction. In denitrifying and phototrophic bacteria, such as Thauera aromatica and Rhodopseudomonas palustris, the dearomatization of benzoyl-CoA is an ATP-dependent process catalyzed by benzoyl-CoA reductase. science.gov This leads to the formation of cyclic dienoyl-CoA. science.gov

Following ring reduction, the alicyclic intermediates are further metabolized through a series of reactions resembling a modified β-oxidation pathway. researchgate.net This process involves hydration, dehydrogenation, and hydrolytic ring cleavage, ultimately yielding intermediates like 3-hydroxypimelyl-CoA, which is then broken down into smaller molecules like acetyl-CoA that can be used by the cell. In methanogenic consortia, the final products of benzoate degradation are typically methane (B114726) and carbon dioxide, a process involving the syntrophic cooperation of several different microorganisms. csic.es

Photodegradation Potential in Aqueous Solutions

In addition to biodegradation, sodium benzoate can be degraded in aqueous environments through abiotic processes such as photodegradation. Advanced oxidation processes (AOPs) are effective in breaking down organic contaminants like sodium benzoate. These processes generate highly reactive hydroxyl radicals that can oxidize the compound. chemrxiv.org Methods such as UV/hydrogen peroxide treatment, ozonation, Fenton's process, and photocatalysis have been identified as potential techniques for the removal of pharmaceutical organic contaminants, including sodium benzoate. chemrxiv.org

Bioconcentration and Bioaccumulation Potential in Aquatic Systems